molecular formula C13H19NO2 B3244815 Tert-butyl 2-amino-3-phenylpropanoate CAS No. 16367-71-8

Tert-butyl 2-amino-3-phenylpropanoate

Cat. No.: B3244815
CAS No.: 16367-71-8
M. Wt: 221.29 g/mol
InChI Key: QOISWWBTZMFUEL-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-phenylpropanoate is an organic compound with the molecular formula C13H19NO2. It is a derivative of phenylalanine, an essential amino acid, and is often used in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a phenyl group attached to a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Reduction Method: One efficient protocol for synthesizing tert-butyl 2-amino-3-phenylpropanoate involves the reduction of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate using sodium borohydride in methanol at -40°C.

    Inversion Method: The erythro isomer can be converted into the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6.

Industrial Production Methods

Industrial production methods for this compound typically involve the use of tert-butyl hydroperoxide for Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation under metal-free conditions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Tert-butyl 2-amino-3-phenylpropanoate can undergo oxidation reactions, particularly at the amino group.

    Reduction: The compound can be reduced to form various derivatives, such as the conversion of the erythro isomer to the threo isomer.

    Substitution: The amino group can participate in substitution reactions, forming different amides and esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include tert-butyl hydroperoxide.

    Reduction: Sodium borohydride in methanol is used for reduction reactions.

    Substitution: Methanesulfonyl chloride and cesium acetate are used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the amino group.

    Reduction: Threo isomer of this compound.

    Substitution: Various amides and esters depending on the substituents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-phenylpropanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active derivatives. It can also interact with receptors and transporters in biological systems, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-amino-3-phenylpropanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

tert-butyl 2-amino-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOISWWBTZMFUEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347222
Record name Phenylalanine, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16367-71-8
Record name Phenylalanine, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16367-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanine, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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